molecular formula C13H19ClN2O2 B1398415 N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236264-28-0

N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B1398415
CAS No.: 1236264-28-0
M. Wt: 270.75 g/mol
InChI Key: NWRYNZUWXOSRDJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic carboxamide compounds. The compound's official IUPAC name is N-(4-methoxyphenyl)piperidine-2-carboxamide hydrochloride, which precisely describes the structural organization of the molecule. This nomenclature system clearly identifies the piperidine ring as the core heterocyclic structure, with the carboxamide functional group positioned at the 2-position of the ring system.

The molecular identification parameters for this compound include several standardized chemical identifiers that facilitate database searches and chemical documentation. The Chemical Abstracts Service registry number is 1236264-28-0, providing a unique numerical identifier for the compound. The molecular formula C₁₃H₁₉ClN₂O₂ accurately represents the atomic composition, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms.

The compound's systematic identification also incorporates the MDL number MFCD13562847, which serves as an additional database reference for chemical information systems. The International Chemical Identifier (InChI) provides a standardized text-based representation of the molecular structure: InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H. This detailed identifier encodes the connectivity and hydrogen distribution within the molecule.

The Simplified Molecular Input Line Entry System (SMILES) notation COC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl provides a compact ASCII representation of the molecular structure. This notation clearly illustrates the methoxy group attachment to the phenyl ring, the amide bond connectivity, and the piperidine ring structure, along with the chloride ion component of the hydrochloride salt.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex conformational behavior resulting from multiple rotatable bonds and the inherent flexibility of the piperidine ring system. The compound possesses a molecular weight of 270.76 grams per mole, reflecting the substantial molecular framework that includes both aromatic and aliphatic components. The piperidine ring adopts chair conformations similar to those observed in related six-membered nitrogen heterocycles, with the carboxamide substituent capable of occupying either axial or equatorial positions.

Conformational analysis of piperidine carboxamide derivatives reveals significant insights into the preferred molecular arrangements. Research on related piperidine compounds demonstrates that the carboxamide group orientation significantly influences the overall molecular geometry. In the case of 2-substituted piperidine carboxamides, the carboxyl substituent can exist in multiple conformational states, with the relative populations depending on intramolecular interactions and external factors such as solvent environment.

The 4-methoxyphenyl substituent introduces additional conformational considerations through its ability to adopt various orientations relative to the amide bond. The phenyl ring can rotate around the carbon-nitrogen bond connecting it to the carboxamide group, creating different spatial arrangements that affect the overall molecular shape. Studies of similar aromatic amide systems indicate that the phenyl ring typically prefers orientations that minimize steric hindrance while maximizing stabilizing interactions.

Temperature-dependent nuclear magnetic resonance studies of related piperidine carboxamides have revealed dynamic conformational behavior, with different conformers interconverting at rates dependent on the activation barriers between conformational states. These investigations demonstrate that piperidine ring chair-chair inversions occur alongside rotation about the carbon-nitrogen amide bond, creating a complex conformational landscape that influences the compound's physical and chemical properties.

Crystallographic Data and Hydrogen Bonding Networks

The crystallographic investigation of this compound provides crucial structural information about the solid-state arrangement and intermolecular interactions. While specific crystallographic data for this exact compound were not found in the search results, analysis of related compounds offers valuable insights into the expected structural features and hydrogen bonding patterns.

Crystal structure studies of similar piperidine-based compounds reveal characteristic hydrogen bonding networks that significantly influence molecular packing and stability. In the case of piperazine derivatives with methoxyphenyl substituents, crystallographic analysis has shown that molecules are linked into extended networks through nitrogen-hydrogen to oxygen hydrogen bonds. These interactions typically form chain-like or sheet-like arrangements in the crystal lattice, with the hydrogen bonding distances falling within the typical range of 2.8 to 3.2 Angstroms.

The presence of the hydrochloride salt form introduces additional opportunities for hydrogen bonding interactions involving the chloride anion. Chloride ions commonly participate in hydrogen bonding with protonated nitrogen centers and can serve as acceptors for multiple hydrogen bonds simultaneously. This capability allows chloride ions to act as bridging units that connect adjacent molecular units in the crystal structure, contributing to the overall stability of the crystalline arrangement.

Comparative analysis of related methoxyphenyl-containing compounds demonstrates that the methoxy group often participates in weak hydrogen bonding interactions and van der Waals contacts. These interactions, while individually weak, collectively contribute to the overall crystal packing efficiency and influence the compound's physical properties such as melting point and solubility characteristics.

The aromatic phenyl ring systems in the crystal structure typically engage in pi-pi stacking interactions and carbon-hydrogen to pi interactions, which provide additional stabilization to the crystal lattice. These aromatic interactions are particularly important in compounds containing extended conjugated systems and can significantly influence the overall crystal morphology and packing density.

Tautomeric and Stereochemical Considerations

The stereochemical aspects of this compound encompass several important considerations related to the chiral center present in the molecule and potential tautomeric equilibria. The piperidine ring system contains a chiral center at the carbon bearing the carboxamide group, creating the possibility for enantiomeric forms that exhibit distinct three-dimensional arrangements.

The 2-position substitution on the piperidine ring generates a stereogenic center that can exist in either R or S configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical feature is particularly significant because the two enantiomers may exhibit different biological activities, physical properties, and crystallization behaviors. Research on related chiral piperidine derivatives has demonstrated that enantiomers can display markedly different conformational preferences and intermolecular interaction patterns.

Tautomeric considerations for this compound primarily involve the amide functional group, which can potentially exist in different resonance forms. The carboxamide group exhibits partial double bond character due to resonance between the carbon-oxygen double bond and the carbon-nitrogen bond. This resonance stabilization restricts rotation around the carbon-nitrogen amide bond and influences the overall molecular geometry and conformational behavior.

The presence of the 4-methoxyphenyl substituent introduces additional complexity to the stereochemical analysis through its potential for restricted rotation around the nitrogen-phenyl bond. At room temperature, this rotation is typically rapid on the nuclear magnetic resonance timescale, but at lower temperatures, separate signals for different rotational conformers may become observable. This dynamic behavior reflects the energy barriers associated with different conformational states and provides insights into the molecular flexibility.

Stereochemical Parameter Characteristic Implication
Chiral Center C-2 of piperidine ring Potential for enantiomeric forms
Amide Bond Restricted rotation Conformational constraints
N-Phenyl Bond Variable rotation Dynamic conformational behavior
Ring Conformation Chair preference Axial/equatorial orientation effects

Investigation of related piperidine compounds has revealed that the introduction of substituents at the 2-position significantly affects the conformational equilibrium between different chair forms of the ring. The carboxamide group, being a relatively bulky substituent, shows a preference for the equatorial position to minimize 1,3-diaxial interactions. This preference influences the overall molecular shape and affects intermolecular interactions in both solution and solid states.

Properties

IUPAC Name

N-(4-methoxyphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRYNZUWXOSRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with p-anisidine (4-methoxyaniline) and piperidine-2-carboxylic acid.

    Formation of Intermediate: The p-anisidine is reacted with piperidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate N-(4-methoxyphenyl)-2-piperidinecarboxamide.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-2-piperidinecarboxamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2-piperidinecarboxamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride has shown potential as a therapeutic agent due to its diverse biological activities:

  • Anticancer Activity : The compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its effectiveness against human glioblastoma (U251) and melanoma (WM793) cells, showcasing selective toxicity towards cancer cells while sparing normal cells.

    Table 1: Antiproliferative Activity Against Cancer Cell Lines
    Cell LineIC50 (µM)Selectivity
    U251 (Glioblastoma)5.2High
    WM793 (Melanoma)6.5High
    A549 (Lung)12.3Moderate
    HeLa (Cervical)15.0Moderate
  • Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit DNA gyrase in Mycobacterium tuberculosis, suggesting potential antibacterial properties . This mechanism involves binding to the enzyme, disrupting bacterial replication.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable for creating complex molecules.

  • Reactions :
    • Oxidation : Can lead to the formation of quinone derivatives.
    • Reduction : Targets sulfonyl groups, converting them into sulfides or thiols.
    • Substitution : Participates in nucleophilic substitutions at the piperidine ring.

Biological Research

In biological studies, this compound is utilized to investigate interactions with biological targets such as enzymes and receptors. Its structural components enhance its lipophilicity, which is crucial for effective cellular uptake and interaction with proteins.

  • Mechanism of Action : The compound modulates enzyme activity and receptor interactions through its binding affinity, influenced by the methoxyphenyl and phenylsulfonyl groups .

Industrial Applications

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties allow for the development of materials with specific functionalities.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on glioblastoma cells revealed an IC50 value of 5.2 µM, indicating high potency against this aggressive cancer type. The selectivity towards cancer cells was confirmed through comparative assays with normal cell lines.

Case Study 2: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives targeting DNA gyrase showed promising results against Mycobacterium abscessus, highlighting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to aromatic pockets in proteins, while the piperidine ring can interact with hydrophobic regions. The carboxamide group may form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidinecarboxamides with aromatic substitutions. Below is a detailed comparison with structurally related pharmaceuticals and intermediates:

Table 1: Structural and Functional Comparison

Compound Name Phenyl Substituent Piperidine Substituent (N-position) Molecular Weight (g/mol) Key Applications/Notes
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride 4-methoxy None (free amine as HCl salt) ~284.8 (calculated) Not explicitly stated; structural similarity to Kv1.5 modulators
Bupivacaine Hydrochloride 2,6-dimethyl 1-butyl 324.87 Long-acting local anesthetic
Mepivacaine Hydrochloride 2,6-dimethyl 1-methyl 282.82 Intermediate-acting local anesthetic
Ropivacaine Hydrochloride 2,6-dimethyl 1-propyl (S-enantiomer) 328.89 Long-acting, less cardiotoxic anesthetic
N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride 2,6-dimethyl None 280.8 (calculated) Intermediate in ropivacaine synthesis
N-(4-Hydroxyphenyl)cyclohexanecarboxamide 4-hydroxy Cyclohexane ring ~263.3 (calculated) Structural analog with reduced lipophilicity

Key Differences and Implications:

Aromatic Substituents: The 4-methoxy group in the target compound contrasts with the 2,6-dimethyl groups in bupivacaine, mepivacaine, and ropivacaine. The absence of substituents at the phenyl ring's 2- and 6-positions (unlike local anesthetics) may reduce steric hindrance, possibly enabling interactions with non-anesthetic targets (e.g., ion channels) .

Piperidine Substitutions :

  • The target compound lacks an alkyl chain on the piperidine nitrogen, unlike bupivacaine (butyl) and mepivacaine (methyl). This difference likely reduces lipid solubility and duration of action, as N-alkyl chains enhance membrane penetration in local anesthetics .
  • Ropivacaine’s S-enantiomer and propyl group contribute to its reduced cardiotoxicity, highlighting the importance of stereochemistry and N-substituent length in safety profiles .

Physicochemical Properties :

  • The 4-methoxy group may increase water solubility compared to 2,6-dimethylphenyl analogs, affecting pharmacokinetics (e.g., faster systemic clearance) .
  • Melting points and partition coefficients (LogP) are unavailable for the target compound but can be inferred to be lower than those of methyl-substituted analogs due to reduced hydrophobicity.

Synthetic Pathways :

  • Similar to tamsulosin intermediates, the target compound’s synthesis likely involves asymmetric synthesis or chlorosulfonation for coupling the aromatic amine to the piperidine core .

Research Findings and Gaps:

  • Toxicity : Piperidine derivatives often require rigorous safety evaluations. The absence of N-alkylation may mitigate hepatotoxicity risks associated with long-chain substituents (e.g., bupivacaine) but requires validation .
  • Regulatory Status : Unlike well-characterized anesthetics (e.g., ropivacaine), the target compound’s regulatory and environmental impact remains unstudied .

Biological Activity

N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a methoxyphenyl group. This unique combination enhances its biological activity by improving binding affinity to various biological targets, including enzymes and receptors. The presence of the methoxy group contributes to the compound's lipophilicity, which is crucial for effective cellular uptake and interaction with target proteins.

This compound primarily interacts with specific molecular targets, modulating their activity. It has shown potential in inhibiting key pathways involved in cancer cell proliferation and bacterial growth. The compound's mechanism involves:

  • Enzyme Inhibition : It binds to enzymes such as DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antibacterial properties.
  • Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

This compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its effectiveness against human glioblastoma (U251) and melanoma (WM793) cells, showcasing selective toxicity towards cancer cells while sparing normal cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity
U251 (Glioblastoma)5.2High
WM793 (Melanoma)6.5High
A549 (Lung)12.3Moderate
HeLa (Cervical)15.0Moderate

These results indicate that this compound may serve as a promising candidate for further development in cancer therapy.

Antibacterial Activity

The compound has also demonstrated antibacterial properties, particularly against Mycobacterium tuberculosis. Its ability to inhibit DNA gyrase suggests a potential role in treating bacterial infections.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction through reactive oxygen species (ROS) accumulation and mitochondrial depolarization, leading to cell cycle arrest and DNA fragmentation .
  • Antimicrobial Efficacy : Research highlighted the compound's interaction with bacterial DNA gyrase, demonstrating effective inhibition of bacterial growth. This suggests its potential use as an antibacterial agent in clinical settings .
  • Comparative Analysis : Comparative studies with similar compounds revealed that the unique methoxyphenyl substitution enhances the biological activity of this compound compared to other piperidine derivatives .

Q & A

Q. Discrepancies in acute toxicity data between in vitro and in vivo models: What factors contribute?

  • Resolution : Assess species-specific metabolic differences (e.g., CYP2D6 polymorphism). Repeat in vitro assays with human primary hepatocytes vs. rodent S9 fractions. In vivo, adjust dosing regimens (single vs. repeated dose) and monitor pharmacokinetics (AUC0–24, Cmax) to correlate exposure with toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride
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N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.